molecular formula C11H13BrClNO B7924951 N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide

N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7924951
M. Wt: 290.58 g/mol
InChI Key: AGNXRUCRHLYMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a halogenated acetamide derivative with a molecular structure featuring a 3-bromobenzyl group, an ethyl substituent on the acetamide nitrogen, and a chlorine atom at the α-carbon of the acetamide moiety. The compound’s structure combines lipophilic (bromo, chloro) and steric (ethyl, benzyl) elements, which may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-chloro-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-2-14(11(15)7-13)8-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNXRUCRHLYMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
This compound C₁₁H₁₃BrClNO 300.59 (calc.) 3-Bromo (benzyl), 2-chloro (acetamide), N-ethyl Acetamide, benzyl, halogens
2-Bromo-N-(3-chlorobenzyl)acetamide () C₉H₉BrClNO 262.53 3-Chloro (benzyl), 2-bromo (acetamide) Acetamide, benzyl, halogens
2-Bromo-N-(3-chlorophenyl)acetamide () C₈H₇BrClNO 248.50 3-Chloro (phenyl), 2-bromo (acetamide) Acetamide, phenyl, halogens
N-(3-Bromophenyl)acetamide () C₈H₈BrNO 214.06 3-Bromo (phenyl) Acetamide, phenyl, bromine

Key Observations :

  • The ethyl group introduces steric hindrance, which may slow metabolic degradation compared to non-alkylated analogs .
  • Halogen Positioning : Bromine at the benzyl meta-position and chlorine at the acetamide α-carbon create a distinct electronic profile, differing from analogs with halogens on the phenyl ring () or alternate positions .

Spectroscopic Characterization

Comparative spectroscopic data for select analogs:

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound (Inferred) ~2.11 (CH₃), 3.3–4.5 (N-CH₂), 7.2–7.8 (Ar-H) ~1611 (C=O), ~3300 (NH)
N-[3-(Chloromethyl)benzisoxazolyl]acetamide () 2.11 (CH₃), 5.22 (ClCH₂), 7.74–8.34 (Ar-H) 1611 (C=O), 3300 (NH)
2-Bromo-N-(3-chlorophenyl)acetamide () ~4.0 (CH₂Br), 7.3–7.7 (Ar-H) ~1680 (C=O), ~3300 (NH)

Key Observations :

  • The ethyl group in the target compound would split N-CH₂ signals into quartets or triplets (unlike simpler methyl analogs in ).
  • Chlorine and bromine substituents deshield adjacent protons, shifting aromatic signals downfield (e.g., 7.74–8.34 ppm in ) .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Analogous halogenated acetamides (e.g., oxadiazoles in ) show binding to hydrophobic pockets in proteins like Bcl-2, suggesting the target compound’s halogens and lipophilic groups may confer similar bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.